molecular formula C30H31NO7S B6289837 Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH CAS No. 864876-93-7

Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH

Cat. No.: B6289837
CAS No.: 864876-93-7
M. Wt: 549.6 g/mol
InChI Key: AQFYTONJOXFULV-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH typically involves the protection of the amino group of L-methionine with the Fmoc group. This is followed by the attachment of the phenyl and ethylene glycol moieties to the methionine side chain. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH undergoes various chemical reactions, including:

Scientific Research Applications

Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group of methionine during the synthesis process, preventing unwanted side reactions. The compound can be selectively deprotected under basic conditions, allowing for the controlled formation of peptide bonds.

Comparison with Similar Compounds

Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH can be compared with other Fmoc-protected amino acid derivatives, such as:

Properties

IUPAC Name

3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoyl]oxymethyl]phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO7S/c1-39-17-15-27(29(34)37-18-20-10-12-21(13-11-20)36-16-14-28(32)33)31-30(35)38-19-26-24-8-4-2-6-22(24)23-7-3-5-9-25(23)26/h2-13,26-27H,14-19H2,1H3,(H,31,35)(H,32,33)/t27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFYTONJOXFULV-MHZLTWQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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